2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorene moiety, a fluorine atom, and a carboxylic acid group
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study biological processes. Its fluorescent properties make it useful in imaging techniques, allowing scientists to visualize cellular components and track molecular interactions.
Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of new products with enhanced performance and durability.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethanol derivative This intermediate is then reacted with chloroformate derivatives to introduce the carbonyl group
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve large-scale synthesis. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Mechanism of Action
The mechanism by which 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorene moiety can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The fluorine atom enhances the compound's reactivity and stability, making it effective in its applications.
Comparison with Similar Compounds
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Uniqueness: 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid stands out due to the presence of the fluorine atom, which enhances its reactivity and stability compared to its non-fluorinated counterparts. This unique feature makes it particularly valuable in scientific research and industrial applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWZDDFQQXJWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCF)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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